キザロフォップ

概要

説明

Molecular Structure Analysis

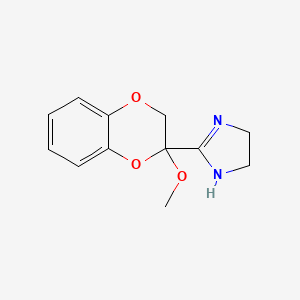

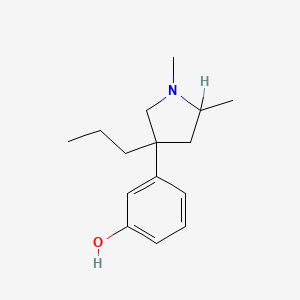

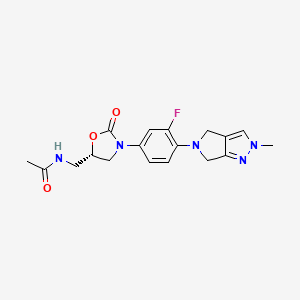

Quizalofop has a molecular formula of C17H13ClN2O4 . It is a quinoxaline derivative, an aromatic ether, a monocarboxylic acid, and an organochlorine compound . The molecular weight of Quizalofop is 344.7 g/mol .Chemical Reactions Analysis

Quizalofop undergoes various chemical reactions in the environment and in organisms. For instance, in plasma, the metabolic process of quizalofop-ethyl was found to be enantioselective with preferential degradation of (+)-quizalofop-ethyl and generation of (+)-quizalofop-acid .科学的研究の応用

農薬による雑草管理

キザロフォップは、主に広葉作物におけるイネ科雑草の防除のための出芽後除草剤として使用されます。これはさまざまなイネ科植物に効果的であり、大豆、綿花、および菜種畑でよく使用されます。 この除草剤は、植物の脂肪酸合成に不可欠な酵素であるアセチルCoAカルボキシラーゼ(ACCase)を阻害することによって作用します .

抵抗性管理

キザロフォップは、他の除草剤に対して抵抗性を発達させた雑草の管理におけるその有効性について評価されています。 キザロフォップの連続使用は、フロルピラウキシフェンベンジルなどの他の除草剤と組み合わせて、ACCase抵抗性稲品種での使用について研究されています .

作物安全性研究

キザロフォップのさまざまな作物への適用が安全かどうかを判断するために、研究が行われています。 研究では、雑草を抑制しながら、除草剤が作物に悪影響を与えないようにするために、イネなどのイネ科作物が低用量のキザロフォップにどの程度敏感かを評価しました .

環境影響評価

キザロフォップの環境への影響、特にそのドリフトの可能性とトウモロコシなどの非標的作物への影響が研究されています。 研究の目的は、ドリフトを最小限に抑え、周囲の作物の安全性を確保するための安全な適用量と方法を確立することです .

除草剤相互作用研究

キザロフォップと他の除草剤の相互作用が、作物安全性と雑草防除に対する複合的な影響を理解するために調査されています。 たとえば、キザロフォップ抵抗性稲に対するキザロフォップと低用量のグリホサートまたはイマゼタピルの相互作用が評価されています .

適用時期と有効性

キザロフォップの適用時期は、その有効性を最大限に引き出すために重要です。 研究では、最良の雑草防除結果を得るために、2〜3葉期や出穂期など、適用のための雑草生育の最適な段階が調べられています .

作用機序

Target of Action

Quizalofop, specifically Quizalofop-P-ethyl, the active ingredient in Provisia, is a Group 1 (WSSA) herbicide . The primary target of Quizalofop is the enzyme acetyl-CoA carboxylase (ACCase) . ACCase catalyzes the first committed step in fatty acid synthesis .

Mode of Action

Quizalofop inhibits ACCase, thereby blocking the production of phospholipids used in building new membranes required for cell growth . This inhibition of fatty acid synthesis leads to growth cessation soon after application, with young and actively growing tissues affected first .

Biochemical Pathways

The inhibition of ACCase by Quizalofop disrupts the fatty acid synthesis pathway . This disruption blocks the production of phospholipids, which are essential components of cell membranes . As a result, new cell growth is halted, leading to leaf chlorosis and eventually necrosis .

Pharmacokinetics

Quizalofop is absorbed by leaves and shoots, and is principally translocated in the symplasm (including the phloem) . It accumulates in meristematic regions of the shoot and root, although the rate of translocation is slow . The metabolic process of Quizalofop-ethyl was found to be enantioselective with preferential degradation of (+)-Quizalofop-ethyl and generation of (+)-Quizalofop-acid .

Result of Action

The action of Quizalofop leads to leaf chlorosis and eventually necrosis 1-3 weeks after application . Leaf sheaths become brown and mushy at and just above their point of attachment to the node . Older leaves often turn purple, orange, or red before becoming necrotic .

Action Environment

The efficacy and stability of Quizalofop can be influenced by environmental factors. For instance, Quizalofop is likely to cause a greater risk for injury to Quizalofop-resistant rice if it is applied under cool, cloudy, and moist soil conditions . Moreover, Quizalofop-resistant cultivars exhibited more injury when soil was maintained at 90% or 100% of field capacity .

Safety and Hazards

Quizalofop-P-ethyl is harmful if swallowed and has low dermal and inhalation acute toxicity . It is not a skin or eye irritant, nor does it show any sensitization potential . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling Quizalofop .

将来の方向性

The use of Quizalofop and its impact on the environment continue to be areas of active research. For instance, there is ongoing work to modify the existing maximum residue level for quizalofop in various crops to accommodate new uses of quizalofop-P-ethyl . Additionally, research is being conducted to understand the biochemical and molecular mechanisms of Quizalofop degradation in the environment .

特性

IUPAC Name |

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273935 | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76578-12-6 | |

| Record name | Quizalofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137F325077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3,5-Dimethyl-4-[2-(Pyrrolidin-1-Yl)ethoxy]phenyl}-5,7-Dimethoxyquinazolin-4(3h)-One](/img/structure/B1680334.png)

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)

![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)